molecular formula C22H14ClFN2O2S B3469167 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone CAS No. 380474-64-6

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone

Cat. No.: B3469167
CAS No.: 380474-64-6
M. Wt: 424.9 g/mol
InChI Key: IDKXWTXDAQKEQW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Thioether Group: This can be done through a thioetherification reaction using appropriate thiol and halide precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its potential as a bioactive molecule.

    Medicine: Exploring its therapeutic potential, such as anti-cancer or anti-inflammatory properties.

    Industry: Potential use in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4(3H)-quinazolinone: Lacks the fluorophenyl thioether group.

    2-(4-Fluorophenyl)-4(3H)-quinazolinone: Lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-2-((2-phenyl-2-oxoethyl)thio)-4(3H)-quinazolinone: Lacks the fluorine atom.

Uniqueness

The presence of both chlorophenyl and fluorophenyl thioether groups in 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2S/c23-15-7-11-17(12-8-15)26-21(28)18-3-1-2-4-19(18)25-22(26)29-13-20(27)14-5-9-16(24)10-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKXWTXDAQKEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380474-64-6
Record name 3-(4-CHLOROPHENYL)-2-((2-(4-FLUOROPHENYL)-2-OXOETHYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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